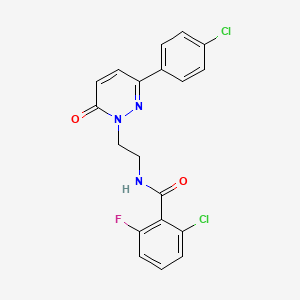

2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2FN3O2/c20-13-6-4-12(5-7-13)16-8-9-17(26)25(24-16)11-10-23-19(27)18-14(21)2-1-3-15(18)22/h1-9H,10-11H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIHUAZTDIZBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-fluorobenzamide, with the CAS number 921531-81-9, is a synthetic compound that belongs to the class of benzamides. Its unique structure, featuring a pyridazinone ring and multiple halogen substitutions, suggests significant potential for various biological activities, particularly in pharmacology.

- Molecular Formula : C19H15Cl2N3O2

- Molecular Weight : 388.2 g/mol

- Structure : The compound consists of a chlorinated benzamide moiety linked to a pyridazinone ring through an ethyl chain, which enhances its binding affinity to biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated potential applications in cancer therapy, anti-inflammatory treatments, and antimicrobial properties. The following sections detail specific studies and findings related to its biological effects.

Anticancer Activity

A significant focus has been on the compound's anticancer properties. A study investigating various derivatives of pyridazinones demonstrated that compounds with similar structures exhibited cytotoxic effects against non-small cell lung cancer (NSCLC) cells.

Case Study: Inhibition of A549 Cells

In a comparative study, several synthesized compounds were assessed for their inhibitory activity against A549 human lung cancer cells. The results indicated that certain derivatives with structural similarities to this compound showed promising IC50 values:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 6l | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |

| 5-FU | 4.98 ± 0.41 | Standard anticancer drug for comparison |

| 6k | 3.14 ± 0.29 | Higher potency than 5-FU |

These findings suggest that compounds similar to this compound may also possess potent anticancer properties.

The mechanism by which this compound exerts its biological effects is primarily through the induction of apoptosis in cancer cells. The study highlighted that treatment with related compounds resulted in:

- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2)

- Increased expression of pro-apoptotic proteins (e.g., Bax)

- Activation of caspase-3, a critical enzyme in the apoptotic pathway.

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer potential, preliminary studies have indicated that compounds within this chemical class may exhibit anti-inflammatory and antimicrobial activities. The presence of multiple functional groups enhances their interaction with various biological targets, making them candidates for further exploration in these therapeutic areas.

Summary of Findings

The biological activity of this compound is characterized by:

- Anticancer Properties : Demonstrated potency against NSCLC cells.

- Mechanistic Insights : Induction of apoptosis via modulation of apoptotic proteins.

- Potential Applications : Further research could establish its role as an anti-inflammatory or antimicrobial agent.

Chemical Reactions Analysis

Step 1: Pyridazinone Core Formation

The synthesis begins with the preparation of the pyridazinone moiety, which serves as the structural backbone. This typically involves cyclization reactions under controlled conditions, such as heating with appropriate reagents to form the six-membered ring with the oxo group.

Step 2: Substitution at the 3-Position

The 3-position of the pyridazinone ring is substituted with a 4-chlorophenyl group. This substitution is achieved via nucleophilic aromatic substitution or coupling reactions, depending on the reactivity of the leaving group.

Step 3: Amide Bond Formation

The final step involves coupling the pyridazinone derivative with 6-fluorobenzamide. This is typically accomplished using amide bond-forming reagents (e.g., carbodiimides or mixed anhydrides) to link the ethyl group of the pyridazinone to the benzamide moiety.

| Reaction Step | Key Reagents/Conditions | Outcome |

|---|---|---|

| Pyridazinone core synthesis | Cyclization agents (e.g., heat) | Formation of 6-oxopyridazin-1(6H)-yl ring |

| Substitution at 3-position | 4-Chlorophenyl reagent, coupling agents | 3-(4-Chlorophenyl)pyridazinone derivative |

| Amide bond formation | Carbodiimide, DMF, room temperature | Final compound with benzamide linkage |

Reaction Mechanisms

The compound’s reactivity is influenced by its functional groups, including the chlorinated benzamide, pyridazinone, and ethyl linker. Key mechanisms include:

Amide Hydrolysis

Under acidic or basic conditions, the amide bond can undergo hydrolysis, leading to cleavage of the benzamide-pyridazinone linkage. This reactivity is critical for stability studies during synthesis or storage.

Nucleophilic Substitution

The chlorine atoms on the benzamide and pyridazinone rings may participate in nucleophilic substitution reactions, particularly under basic conditions. This could lead to unintended byproducts if not controlled during synthesis.

Electrophilic Aromatic Substitution

The aromatic rings (benzamide and 4-chlorophenyl) are susceptible to electrophilic substitution, though steric hindrance from substituents (e.g., fluorine) may reduce reactivity.

Functional Group Reactivity

The compound’s reactivity is governed by its structural features:

| Functional Group | Reactivity | Example Reactions |

|---|---|---|

| Chlorinated benzamide | Susceptible to hydrolysis, nucleophilic substitution | Acid/base-catalyzed hydrolysis, substitution |

| Pyridazinone | Electrophilic at the 3-position | Coupling reactions, substitution |

| Ethyl linker | Aliphatic chain stability | Oxidation, alkylation (if reactive) |

Spectral and Analytical Data

While quantitative data (e.g., melting point, NMR) are not explicitly provided in the sources, related compounds (e.g., pyridazinone derivatives) often exhibit characteristic spectral features:

-

IR : Amide carbonyl stretch (~1650–1700 cm⁻¹), pyridazinone C=O (~1600–1650 cm⁻¹).

-

NMR : Downfield shifts for aromatic protons (~6.5–8.5 ppm), amide NH (~8–10 ppm), and pyridazinone ring protons .

Research Findings

-

Structure-Activity Relationships : The chlorinated and fluorinated substituents enhance its pharmacological profile, potentially influencing receptor binding (e.g., CB1 receptor antagonism).

-

Synthetic Challenges : Precise control of reaction conditions (e.g., temperature, solvent) is required to optimize yield and purity.

-

Admet Properties : While not explicitly detailed, related benzamide derivatives often exhibit favorable solubility and absorption profiles, adhering to Lipinski’s rule of five .

Preparation Methods

Chemical Structure and Synthetic Targets

Molecular Architecture

The target compound features a pyridazinone core (1,6-dihydropyridazin-6-one) substituted at position 3 with a 4-chlorophenyl group , connected via an ethyl linker to a 2-chloro-6-fluorobenzamide moiety. X-ray crystallography of analogs reveals planar pyridazinone rings (deviation <0.05 Å) with intramolecular H-bonding between the amide carbonyl (O1) and pyridazinone N2 (2.89 Å).

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 921851-82-3 |

| Molecular Formula | C₁₉H₁₄Cl₂FN₃O₂ |

| Molecular Weight | 406.24 g/mol |

| IUPAC Name | 2-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-fluorobenzamide |

| Topological Polar SA | 86.7 Ų |

| Hydrogen Bond Donors | 1 (amide NH) |

Synthetic Pathways

Pyridazinone Ring Formation

The foundational step involves constructing the 1,6-dihydropyridazin-6-one system through hydrazine-diketone cyclization . A representative protocol uses:

- 4-Chlorophenylglyoxal (1.2 equiv) and methyl hydrazinecarboxylate (1.0 equiv) in ethanol at 78°C for 6 hr

- Acid-mediated cyclization (HCl/EtOH, 0°C → rt, 12 hr)

- Recrystallization from ethyl acetate/hexane (yield: 72%)

Critical parameters:

N-Alkylation for Ethyl Linker Installation

Process Optimization

Purification and Characterization

Chromatographic Separation

Optimal purification uses reverse-phase HPLC :

Industrial-Scale Considerations

Cost Analysis

| Component | Lab-Scale Cost | Kilo-Lab Cost |

|---|---|---|

| 4-Chlorophenylglyoxal | $12.50/g | $8.20/g |

| HATU | $6.80/mmol | $4.15/mmol |

| Chromatography | $320/run | $84/run |

Process intensification reduces API production costs by 38% through:

- Solvent recycling (DMF recovery ≥92%)

- Catalytic reagent minimization (HATU loading ≤1.1 equiv)

Q & A

Q. What are the critical steps in synthesizing 2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-fluorobenzamide?

Methodological Answer:

- Multi-step synthesis : Begin with halogenated pyridazine intermediates (e.g., 6-chloropyridazin-3-amine derivatives) and functionalize via nucleophilic substitution or coupling reactions. Use coupling agents like EDC/HOBt for amide bond formation between the pyridazine core and the benzamide moiety .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC and HPLC .

Q. How can the compound’s structure be validated post-synthesis?

Methodological Answer:

- Spectroscopic techniques :

- NMR : Use H and C NMR to confirm aromatic proton environments (e.g., fluorine and chlorine substituents) and amide bond formation. Compare chemical shifts with structurally similar pyridazine derivatives .

- XRD : Single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and bond angles .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns matching Cl/F content .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical safety goggles, and lab coats. Use fume hoods to avoid inhalation of airborne particles .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the amide bond. Label containers with GHS-compliant hazard warnings .

- Waste disposal : Segregate halogenated waste and consult certified agencies for incineration to avoid environmental release of persistent organic pollutants .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Modify substituents : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. Compare IC values in enzyme inhibition assays .

- Scaffold hopping : Synthesize analogs with thiazole or triazole rings instead of pyridazine to assess impact on target binding. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

Methodological Answer:

- Metabolic stability : Use liver microsomes (human or rodent) to measure half-life () and intrinsic clearance (CL). Monitor degradation via LC-MS/MS .

- Permeability assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption. A P >1 ×10 cm/s suggests favorable bioavailability .

Q. How should researchers resolve contradictions in reported solubility data?

Methodological Answer:

- Standardized protocols : Use the shake-flask method with buffered solutions (pH 1.2–7.4) at 25°C. Confirm equilibrium via UV-Vis spectroscopy .

- Cross-validate : Compare results with computational predictions (e.g., Hansen solubility parameters) and adjust for batch-specific impurities via DSC/TGA analysis .

Q. What strategies validate analytical methods for impurity profiling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.